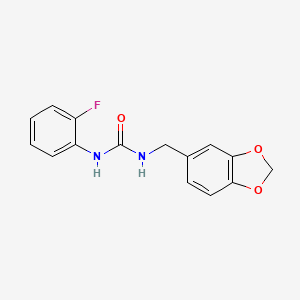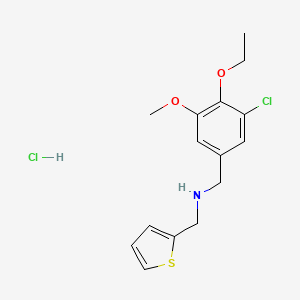
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea, also known as BDBM13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea involves the inhibition of various enzymes and signaling pathways in the body. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can alter the expression of genes involved in various cellular processes, including cell growth and apoptosis. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting cyclooxygenase-2, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to have various biochemical and physiological effects in the body. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to induce apoptosis by activating caspase enzymes, which are involved in programmed cell death. In the nervous system, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to protect against oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory mediators. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to have analgesic effects by inhibiting the transmission of pain signals in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its low toxicity and high stability. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has some limitations, including its low solubility in water and its potential to bind to plasma proteins, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea. One direction is to investigate its potential therapeutic applications in other fields, such as autoimmune diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its pharmacokinetic properties, such as solubility and bioavailability. Furthermore, the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carbaldehyde, followed by the reduction of the resulting imine with sodium borohydride, and finally, the reaction of the resulting amine with isocyanate.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to have potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. In cancer treatment, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases. In pain management, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to have analgesic effects by inhibiting the transmission of pain signals in the nervous system.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-11-3-1-2-4-12(11)18-15(19)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDBEUFOTODNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5398851.png)
![methyl 5-ethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5398867.png)
![3-[(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5398869.png)
![N-cyclopropyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5398882.png)
![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![4-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5398889.png)
![(3aR*,7aS*)-2-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5398897.png)
![ethyl (3-{[(4-fluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5398908.png)

![1-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5398911.png)
![3-{[2-(aminocarbonyl)piperidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5398913.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5398918.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5398922.png)
